Cis-aconitic acid oxide potassium salt

CAS No.:

Cat. No.: VC3346490

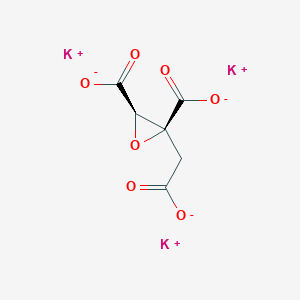

Molecular Formula: C6H3K3O7

Molecular Weight: 304.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3K3O7 |

|---|---|

| Molecular Weight | 304.38 g/mol |

| IUPAC Name | tripotassium;(2S,3R)-2-(carboxylatomethyl)oxirane-2,3-dicarboxylate |

| Standard InChI | InChI=1S/C6H6O7.3K/c7-2(8)1-6(5(11)12)3(13-6)4(9)10;;;/h3H,1H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3/t3-,6-;;;/m0.../s1 |

| Standard InChI Key | ZHQVAWCNAASSLA-KSIXGEHTSA-K |

| Isomeric SMILES | C(C(=O)[O-])[C@]1([C@@H](O1)C(=O)[O-])C(=O)[O-].[K+].[K+].[K+] |

| Canonical SMILES | C(C(=O)[O-])C1(C(O1)C(=O)[O-])C(=O)[O-].[K+].[K+].[K+] |

Introduction

Chemical Identity and Basic Properties

Nomenclature and Identification

Cis-aconitic acid oxide potassium salt is officially registered in chemical databases with PubChem CID 90476795 . The compound is recognized by several systematic and alternative names as presented in Table 1.

Table 1: Names and Identifiers of Cis-aconitic acid oxide potassium salt

| Parameter | Information |

|---|---|

| Primary Name | Cis-aconitic acid oxide potassium salt |

| IUPAC Name | Tripotassium;(2S,3R)-2-(carboxylatomethyl)oxirane-2,3-dicarboxylate |

| Registry Number | 85431-33-0 |

| Alternative Name | (+/-)-CIS-EPOXYTRICARBALLYLIC ACID POTASSIUM SALT |

| Molecular Formula | C6H3K3O7 |

| Molecular Weight | 304.38 g/mol |

| Parent Compound | (2S,3R)-2-Carboxymethyl-oxirane-2,3-dicarboxylic acid (CID 1427549) |

| Creation Date in PubChem | February 16, 2015 |

| Last Modification Date | March 1, 2025 |

The compound's database entry provides essential information for its identification and classification within chemical libraries and research contexts .

Structural Characteristics

The molecular structure of cis-aconitic acid oxide potassium salt features specific stereochemistry, with the parent compound identified as (2S,3R)-2-Carboxymethyl-oxirane-2,3-dicarboxylic acid . This structure incorporates an oxirane ring with defined stereochemistry at positions 2 and 3, along with three carboxylic acid groups neutralized by potassium ions .

The compound can be represented through various chemical notations as shown in Table 2.

Table 2: Chemical Structure Notations

| Notation Type | Representation |

|---|---|

| SMILES | C(C(=O)[O-])[C@]1(C@@HC(=O)[O-])C(=O)[O-].[K+].[K+].[K+] |

| InChI | InChI=1S/C6H6O7.3K/c7-2(8)1-6(5(11)12)3(13-6)4(9)10;;;/h3H,1H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3/t3-,6-;;;/m0.../s1 |

| InChIKey | ZHQVAWCNAASSLA-KSIXGEHTSA-K |

These structural representations provide important information about the compound's molecular arrangement and connectivity, which are crucial for understanding its chemical behavior and potential applications .

Relationship to Aconitic Acid

Aconitic Acid Properties and Occurrence

Cis-aconitic acid oxide potassium salt is derived from aconitic acid, a naturally occurring compound with significant biological and industrial importance. Aconitic acid (propene-1,2,3-tricarboxylic acid) exists in two isomeric forms: trans and cis, with the trans isomer being the more stable and predominant form in nature .

Aconitic acid is the most prevalent 6-carbon organic acid that accumulates in certain plants, particularly sugarcane (Saccharum officinarum L.) and sweet sorghum (Sorghum bicolor L. Moench). Its concentration can reach up to 0.9-5.5% of dissolved solids in these plants . The acid is present in the juice extracted from crushed sugar cane and sweet sorghum stalks, as well as in the resulting syrups and molasses from the refining process .

Biological Role of Aconitic Acid

In biological systems, aconitic acid serves multiple functions:

-

It functions as an intermediate in the tricarboxylic acid (TCA) cycle

-

It helps plants balance redox levels and store fixed carbon pools

-

It helps ameliorate the impact of aluminum ions

-

It has antifeedant and antifungal properties

Specifically, the cis isomer of aconitic acid (CAA) serves as an intermediate in the TCA cycle during the conversion of citrate to isocitrate by the enzyme aconitase. The cis isomer can be converted to trans-aconitic acid through the action of aconitate isomerase in a reversible reaction .

Industrial and Biological Applications

Cross-Linking and Grafting Applications

Aconitic acid has demonstrated effectiveness as a cross-linking agent, particularly for starch-based materials. At low concentrations (2-5%), it functions as an effective cross-linking agent for starch polymer-based cast films, resulting in lower water solubility and decreased swelling coefficients .

Additionally, trans-aconitic acid has been used as a grafting agent for modifying chitosan. The modified chitosan, with enhanced hydrophilicity from the carboxyl groups, has been employed for the adsorption of pharmaceuticals like diclofenac from wastewater .

These applications suggest that cis-aconitic acid oxide potassium salt, with its additional reactive epoxide group, might offer enhanced cross-linking or grafting capabilities for various polymer systems.

Synthetic Routes and Production Methods

Enzymatic Conversions Involving Aconitic Acid

Various enzymatic systems interact with aconitic acid in biological contexts. In Aspergillus terreus, cis-aconitic acid is transported from the TCA cycle in the mitochondria to the cytosol, where it is decarboxylated to itaconic acid by cis-aconitic acid decarboxylase .

In contrast, in the corn smut basidiomycete Ustilago maydis, mitochondrial transporters move cis-aconitic acid to the cytoplasm, where it is first isomerized to trans-aconitic acid by aconitate-Δ-isomerase, then decarboxylated by trans-aconitic acid decarboxylase to itaconic acid .

These differential microbial conversions of cis and trans isomers of aconitic acid provide insights that could potentially be applied to the development of enzymatic or chemical methods for synthesizing specialized derivatives such as cis-aconitic acid oxide potassium salt.

Research Challenges and Future Directions

Knowledge Gaps and Research Opportunities

The current literature reveals several research gaps regarding cis-aconitic acid oxide potassium salt that present opportunities for future investigation:

-

Detailed physical characterization studies including solubility profiles, thermal stability, and spectroscopic properties

-

Investigation of the reactivity of the epoxide function in various chemical transformations

-

Exploration of potential applications in polymer chemistry leveraging both the carboxylate and epoxide functionalities

-

Assessment of biological activities and potential pharmaceutical applications

-

Development of efficient synthetic routes specifically optimized for this compound

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume